molecular formula C17H19N B14134784 Piperidine, 1-[1,1'-biphenyl]-4-yl- CAS No. 96372-83-7

Piperidine, 1-[1,1'-biphenyl]-4-yl-

Cat. No.: B14134784
CAS No.: 96372-83-7
M. Wt: 237.34 g/mol
InChI Key: INEPOSGVJJFFGU-UHFFFAOYSA-N
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Description

1-([1,1-Biphenyl]-4-yl)piperidine is an organic compound that features a piperidine ring attached to a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,1-Biphenyl]-4-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with piperidine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 1-([1,1-Biphenyl]-4-yl)piperidine often involves large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-([1,1-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-([1,1-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-([1,1-Biphenyl]-4-yl)piperidine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction is mediated through pathways involving G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a single nitrogen-containing ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Morpholine: Features an oxygen atom in the ring structure.

Uniqueness: 1-([1,1-Biphenyl]-4-yl)piperidine is unique due to its biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific functional attributes .

Properties

CAS No.

96372-83-7

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-(4-phenylphenyl)piperidine

InChI

InChI=1S/C17H19N/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

INEPOSGVJJFFGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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